2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide is a complex organic compound that belongs to the class of thiourea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate then reacts with 4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antitubercular, antibacterial, antifungal, and anti-thyroidal agent.
Agriculture: The compound has shown insecticidal properties and can be used in pest control.
Materials Science: It can form metal complexes with transition metals, which have applications in catalysis and materials development.
Mechanism of Action
The mechanism of action of 2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s insecticidal properties are due to its interference with the nervous system of insects, leading to paralysis and death .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide
- 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
- 2-chloro-N-(2,3-dimethylphenyl)benzamide
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thiazole ring and the dimethylphenyl group, which contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H18ClN3OS2 |
---|---|
Molecular Weight |
416g/mol |
IUPAC Name |
2-chloro-N-[[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H18ClN3OS2/c1-11-8-9-12(2)15(10-11)17-13(3)27-20(22-17)24-19(26)23-18(25)14-6-4-5-7-16(14)21/h4-10H,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
QFABIFZSPHBDNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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